alpha-Fenchol

Description

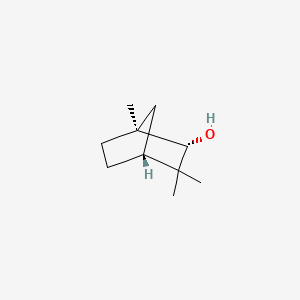

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041205, DTXSID101014534 | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-13-0, 14575-74-7 | |

| Record name | (-)-α-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-Fenchol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum).[1] It exists as two enantiomers, (+)-α-Fenchol and (-)-α-Fenchol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, with a focus on its potential therapeutic applications. The information presented is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Chemical Structure and Identification

This compound is chemically known as 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. Its rigid bicyclic structure is a derivative of the fenchane (B1212791) skeleton.

IUPAC Name: (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (for the (-)-enantiomer)[2]

| Identifier | Value |

| Molecular Formula | C₁₀H₁₈O[2] |

| Molecular Weight | 154.25 g/mol [2] |

| CAS Number | 512-13-0 ((-)-α-Fenchol)[2] |

| 2217-02-9 ((+)-α-Fenchol) | |

| 14575-74-7 (racemic α-Fenchol)[3] | |

| Canonical SMILES | C[C@]12CC--INVALID-LINK--C([C@H]2O)(C)C[2] |

| InChI Key | IAIHUHQCLTYTSF-MRTMQBJTSA-N[2] |

Physicochemical Properties

This compound is a white crystalline solid or a colorless to pale yellow liquid with a characteristic camphor-like, woody, and slightly floral aroma. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [4] |

| Odor | Camphor-like, woody, fresh, slightly floral | [4] |

| Melting Point | 39-43 °C | [5] |

| Boiling Point | 201-202 °C | [5] |

| Density | ~0.94 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other organic solvents | [4] |

| Flash Point | ~73 °C (163 °F) | [5] |

| logP (Octanol/Water Partition Coefficient) | 2.71 |

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. These properties are currently being investigated for their therapeutic potential.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[3]

Quantitative Antimicrobial Data for this compound

| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Bacillus subtilis | 1.56 mg/mL | |

| Staphylococcus aureus | 3.12 mg/mL | |

| Escherichia coli | 6.25 mg/mL | |

| Candida albicans | 0.78 mg/mL | |

| Aspergillus niger | 1.56 mg/mL |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. One of the key mechanisms identified is the inhibition of protein denaturation, a process implicated in inflammatory responses.

Inhibition of Egg Albumin Denaturation by this compound

| Concentration (µg/mL) | % Inhibition |

| 100 | 25.4 |

| 200 | 42.1 |

| 400 | 68.3 |

| 800 | 85.7 |

| IC₅₀ | ~350 µg/mL |

Neuroprotective Effects and Signaling Pathways

Recent research has highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Its mechanism of action involves the modulation of specific signaling pathways.

This compound acts as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[6] Activation of FFAR2 in neuronal cells has been shown to be protective against amyloid-beta (Aβ)-induced neurotoxicity. This signaling cascade is believed to enhance the clearance of Aβ plaques and reduce neuronal cell death.

This compound has been identified as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[7] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions.[1][8] By blocking the activation of TRPA1, this compound can potentially mitigate pain and inflammatory responses. The IC₅₀ for this compound's inhibition of the human TRPA1 channel has been reported to be approximately 15 µM.

References

- 1. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-fenchol | CymitQuimica [cymitquimica.com]

- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of alpha-Fenchol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring isomeric form of borneol. It is recognized for its characteristic earthy, woody, and camphoraceous aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known biological signaling pathways.

Natural Sources and Quantitative Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, contributing to the aromatic profile of numerous essential oils. It has been identified in a variety of plant species, with its concentration varying based on the plant part, geographical location, and harvesting time.

Table 1: Quantitative Occurrence of this compound in Various Natural Sources

| Plant Species | Family | Plant Part | Concentration of this compound (% in Essential Oil) | Reference |

| Aster spp. | Asteraceae | Volatile Oils | 15.9 | [1] |

| Salvia rosmarinus (Rosemary) | Lamiaceae | Leaves | 3.03 (as α-fenchyl alcohol) | [2] |

| Eucalyptus dalrympleana | Myrtaceae | Leaves | 3.10 | [3] |

| Plectranthus glandulosus | Lamiaceae | Leaves | 1.50 | [3] |

| Thymus serpyllum (Wild Thyme) | Lamiaceae | Aerial Parts | 0.91 | [3] |

| Eucalyptus delegatensis | Myrtaceae | Leaves | 0.80 | [3] |

| Eucalyptus camaldulensis | Myrtaceae | Leaves | 0.20 | [3] |

| Pteronia spp. | Asteraceae | - | 0.10 | [3] |

| Eucalyptus globulus (Maidenii) | Myrtaceae | - | 0.07 | [3] |

Note: Data for other reported sources such as Basil (Ocimum basilicum), Citrus fruits, Wild Celery, Ferula assa-foetida, Magnolia officinalis, and Baeckea frutescens is qualitatively established, but specific quantitative data for this compound was not consistently available in the reviewed literature. Some studies report the presence of the related ketone, fenchone, which is biosynthetically derived from fenchol.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant matrices typically involves the isolation of the essential oil, where it is a component. The choice of method depends on the plant material's characteristics and the desired purity of the extract.

This is a common method for extracting volatile compounds like this compound from fresh or dried plant material.

Protocol:

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is coarsely chopped. Dried material may be used as is or coarsely ground.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.

-

Distillation: The plant material is placed in the flask and submerged in water. The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture is directed into the condenser, where it cools and liquefies. The immiscible essential oil and water are collected in the separation chamber, where the oil, being less dense, forms a layer on top of the water.

-

Isolation: The essential oil layer containing this compound is carefully separated from the aqueous layer.

-

Drying: Anhydrous sodium sulfate (B86663) is added to the collected essential oil to remove any residual water. The dried oil is then decanted or filtered for analysis.

This method is suitable for extracting less volatile or thermally sensitive compounds and can also be used for this compound.

Protocol:

-

Sample Preparation: Dried and finely ground plant material is used to maximize the surface area for extraction.

-

Solvent Selection: A non-polar or semi-polar solvent such as hexane (B92381), ethyl acetate, or a mixture thereof is chosen.

-

Extraction: The powdered plant material is macerated or refluxed with the selected solvent for a defined period (e.g., 24-48 hours) with constant agitation.

-

Filtration: The mixture is filtered to separate the plant debris from the solvent extract.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Further Purification (Optional): The crude extract can be further purified by techniques such as column chromatography on silica (B1680970) gel to isolate this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils and plant extracts.

Protocol:

-

Sample Preparation:

-

The essential oil or plant extract is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibration range.

-

An internal standard (e.g., n-tridecane or other non-interfering compound with similar chromatographic behavior) is added to both the sample and calibration standards to correct for variations in injection volume and instrument response.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the same solvent as the sample.

-

The internal standard is added to each calibration standard at the same concentration as in the sample.

-

Each standard is injected into the GC-MS, and a calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Quantification:

-

The prepared sample is injected into the GC-MS.

-

The peak corresponding to this compound is identified based on its retention time and mass spectrum (comparison with a reference standard and/or a spectral library like NIST).

-

The ratio of the peak area of this compound to the peak area of the internal standard in the sample is calculated.

-

The concentration of this compound in the sample is determined using the equation of the linear regression from the calibration curve.

-

Signaling Pathways and Biological Activities

Recent research has highlighted the potential of this compound in modulating key signaling pathways relevant to human health, particularly in the areas of neuroprotection and pain management.

Neuroprotective Effects in Alzheimer's Disease

Studies have shown that this compound can protect against Alzheimer's disease-related pathology by acting as an agonist for the Free Fatty Acid Receptor 2 (FFAR2).[4][5][6][7]

-

Mechanism of Action: Short-chain fatty acids (SCFAs), produced by the gut microbiome, are known to be beneficial for brain health and can activate FFAR2 on neurons.[4][6] In Alzheimer's disease, a decline in SCFAs is observed. This compound mimics the action of these SCFAs by binding to and activating FFAR2.[5] This activation triggers a signaling cascade that leads to two key neuroprotective outcomes:

-

Reduced Amyloid-beta (Aβ) Accumulation: FFAR2 activation enhances the degradation of Aβ, the primary component of amyloid plaques in the brains of Alzheimer's patients.[5][6]

-

Decreased Neuronal Senescence: this compound reduces the number of senescent "zombie" neuronal cells, which contribute to the inflammatory environment and neurodegeneration seen in Alzheimer's disease.[5][6]

-

Analgesic Effects via TRPA1 Antagonism

This compound has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation.[8]

-

Mechanism of Action: TRPA1 is an ion channel expressed on nociceptive sensory neurons. When activated by noxious stimuli (e.g., irritants, inflammatory agents), it allows an influx of cations (primarily Ca2+), leading to neuronal depolarization and the sensation of pain. This compound exerts its analgesic effect by inhibiting the activity of the TRPA1 channel, thereby reducing the influx of calcium ions and preventing the transmission of pain signals.[8]

Other Biological Activities

In addition to its neuroprotective and analgesic properties, this compound has been reported to possess:

-

Antimicrobial and Antibacterial Activity: It has demonstrated efficacy against a range of bacteria and fungi, potentially through the disruption of microbial cell membranes.[9][10][11]

-

Antioxidant Activity: Studies have indicated that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic potential.[12]

-

Anti-inflammatory Activity: The modulation of pathways like TRPA1 suggests a role in reducing inflammation.[13]

Conclusion

This compound is a readily available natural monoterpenoid with a growing body of evidence supporting its potential as a therapeutic agent. Its well-defined natural sources and established analytical protocols facilitate further research into its pharmacological properties. The elucidation of its mechanisms of action, particularly its interaction with the FFAR2 and TRPA1 signaling pathways, opens promising avenues for the development of novel drugs for neurodegenerative diseases and pain management. Further preclinical and clinical studies are warranted to fully explore the therapeutic utility of this versatile natural compound.

References

- 1. Fenchol - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]

- 4. Fenchol May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]

- 5. Natural Plant-Derived Compound Reduces Neurotoxicity in Alzheimer’s Brain, Study Says | Sci.News [sci.news]

- 6. Compound Found in Basil May Protect Against Alzheimer’s Disease | Technology Networks [technologynetworks.com]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. Inhibitory effects of monoterpenes on human TRPA1 and the structural basis of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 11. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]

- 12. journalirjpac.com [journalirjpac.com]

- 13. mdpi.com [mdpi.com]

The Biosynthesis of α-Fenchol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of the bicyclic monoterpenoid α-fenchol in plants. It details the enzymatic conversion of the universal monoterpene precursor, geranyl pyrophosphate (GPP), into α-fenchol, a reaction catalyzed by the enzyme (-)-endo-fenchol synthase. This document outlines the core biosynthetic pathway, presents available quantitative data on enzyme products, and provides detailed experimental protocols for the heterologous expression, purification, and functional characterization of monoterpene synthases. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Core Biosynthesis Pathway

The biosynthesis of α-fenchol in plants, most notably studied in fennel (Foeniculum vulgare) and more recently in lavender (Lavandula species), originates from the central terpenoid pathway. The immediate precursor for all monoterpenes is geranyl pyrophosphate (GPP), a C10 isoprenoid.

The key enzymatic step is the conversion of GPP to (-)-endo-fenchol, a reaction catalyzed by a single enzyme, (-)-endo-fenchol synthase (also referred to as fenchol (B156177) cyclase). This enzyme belongs to the terpene synthase (TPS) family. The catalytic mechanism is a complex multi-step process that occurs within the active site of the enzyme and can be summarized as follows:

-

Isomerization of Geranyl Pyrophosphate (GPP): The process begins with the isomerization of GPP to linalyl pyrophosphate (LPP).[1]

-

Cyclization of Linalyl Pyrophosphate (LPP): The LPP intermediate then undergoes a cyclization reaction.

-

Carbocation Rearrangement and Termination: A series of carbocationic rearrangements leads to the formation of the fenchyl cation. The reaction is terminated by the nucleophilic attack of a water molecule, resulting in the formation of the alcohol moiety of α-fenchol.

This intricate mechanism highlights the remarkable catalytic efficiency of terpene synthases in generating complex molecular architectures from a linear precursor.

Data Presentation

Table 1: Product Distribution of Recombinant (-)-endo-Fenchol Synthase from Lavandula viridis

| Product | Percentage of Total Products |

| α-Fenchol | 71.97% |

| Limonene | 13.82% |

| α-Pinene | 9.28% |

| α-Phellandrene | 1.23% |

| β-Myrcene | 1.16% |

| α-Terpinolene | 1.08% |

Data sourced from UniProt entry T1RR72 for (-)-endo-fenchol synthase from Lavandula viridis.

It is important to note that many monoterpene synthases are known to be promiscuous, producing a range of related monoterpenes from a single substrate. The data above clearly indicates that while the primary product of the Lavandula viridis enzyme is α-fenchol, other cyclic and acyclic monoterpenes are also generated.

For the purpose of experimental design, researchers can anticipate Km values for monoterpene synthases to typically fall within the low micromolar range, indicating a high affinity for the GPP substrate.

Experimental Protocols

This section provides a general methodology for the heterologous expression, purification, and in vitro characterization of a candidate (-)-endo-fenchol synthase.

Heterologous Expression of (-)-endo-Fenchol Synthase in E. coli

-

Gene Synthesis and Codon Optimization: The coding sequence of the putative fenchol synthase gene (e.g., from Lavandula or a candidate gene from Foeniculum vulgare) is synthesized with codon optimization for expression in Escherichia coli.

-

Cloning into an Expression Vector: The synthesized gene is cloned into a suitable bacterial expression vector, such as pET-28a(+), which often includes an N-terminal polyhistidine (His) tag for affinity purification.

-

Transformation and Culture: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to promote proper protein folding.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation.

Purification of Recombinant (-)-endo-Fenchol Synthase

-

Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice. The cells are then lysed by sonication.

-

Clarification of Lysate: The cell lysate is clarified by centrifugation to pellet cell debris.

-

Affinity Chromatography: The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).

-

Washing and Elution: The column is washed with wash buffer to remove non-specifically bound proteins. The recombinant fenchol synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Concentration: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The protein is then concentrated using a centrifugal filter unit.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Activity Assay

-

Reaction Setup: The enzyme assay is typically performed in a final volume of 500 µL in a glass vial. The reaction mixture contains assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5 mM DTT), a known amount of purified recombinant enzyme (e.g., 5-10 µg), and the substrate, geranyl pyrophosphate (GPP), at a specific concentration (e.g., 50 µM).

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The reaction mixture is overlaid with an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap the volatile monoterpene products. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination and Product Extraction: The reaction is terminated by vortexing. The organic layer containing the monoterpene products is separated from the aqueous phase.

-

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted organic phase is analyzed by GC-MS to identify and quantify the reaction products.

-

GC Conditions (Typical): A non-polar capillary column (e.g., HP-5MS) is used. The oven temperature program is optimized to separate the different monoterpene isomers.

-

MS Conditions (Typical): Electron ionization (EI) at 70 eV is used. The mass spectrometer is operated in full scan mode over a mass range of m/z 40-300.

-

Product Identification: The products are identified by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).

-

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of alpha-Fenchol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including fennel and basil.[1] It exists as four distinct stereoisomers due to the presence of two chiral centers in its rigid bicyclo[2.2.1]heptane structure. These stereoisomers, comprising two pairs of enantiomers (endo and exo pairs), exhibit unique physicochemical properties and varying biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their properties, separation methodologies, and known biological interactions, with a focus on their relevance to research and drug development.

Stereoisomeric Forms of this compound

The stereochemistry of this compound is defined by the orientation of the hydroxyl group relative to the six-membered ring. The endo isomers have the hydroxyl group oriented towards the longer bridge of the bicyclic system, while the exo isomers have it oriented towards the shorter bridge. Each of these diastereomers exists as a pair of enantiomers, designated as (+) and (-), based on the direction in which they rotate plane-polarized light.

The four stereoisomers of this compound are:

-

(1R,2R,4S)-endo-(+)-Fenchol

-

(1S,2S,4R)-endo-(-)-Fenchol

-

(1R,2S,4S)-exo-(+)-Fenchol (also referred to as (+)-β-Fenchyl alcohol)

-

(1S,2R,4R)-exo-(-)-Fenchol (also referred to as (-)-β-Fenchyl alcohol)

dot

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties

The stereoisomers of this compound share the same molecular formula and mass but differ in their three-dimensional arrangement, leading to distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | (1R,2R,4S)-endo-(+)-Fenchol | (1S,2S,4R)-endo-(-)-Fenchol | exo-alpha-Fenchol (racemic) |

| Synonyms | (+)-α-Fenchol, D-Fenchyl alcohol | (-)-α-Fenchol, L-Fenchyl alcohol | β-Fenchol, β-Fenchyl alcohol |

| CAS Number | 2217-02-9[1] | 512-13-0 | 22627-95-8[2] |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |

| Melting Point | 39-45 °C[1] | 39-43 °C | Data not readily available for individual enantiomers |

| Boiling Point | 201-202 °C[1] | 201-202 °C | ~201 °C |

| Specific Rotation [α]D | +9° to +11° (c=10 in ethanol)[3] | -10.5° (neat) | Not widely reported for individual enantiomers |

| Appearance | Colorless to white solid[1] | Colorless to white solid | Colorless solid or liquid |

Experimental Protocols: Chiral Separation

The separation of this compound enantiomers is crucial for studying their individual biological activities. Chiral gas chromatography (GC) is a widely used and effective method for this purpose.

Representative Chiral Gas Chromatography (GC) Protocol

This protocol is a representative method adapted from established procedures for the chiral separation of monoterpenes.

1. Instrumentation and Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., Rt-βDEXsm, Chirasil-Dex).

-

High-purity helium or hydrogen as carrier gas.

-

Sample of racemic this compound (endo and/or exo mixture).

-

Anhydrous sodium sulfate (B86663) for drying.

-

Hexane (B92381) (or other suitable solvent) for sample dilution.

2. Sample Preparation:

-

Dissolve a small amount of the this compound sample in hexane to a concentration of approximately 1 mg/mL.

-

If the sample is from a natural extract, ensure it is free of water by passing it through a small column of anhydrous sodium sulfate.

-

Filter the sample through a 0.45 µm syringe filter before injection.

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (FID) or as per MS requirements.

-

Carrier Gas Flow Rate: 1.0 mL/min (Helium).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 2 °C/min.

-

Hold: Maintain at 180 °C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

4. Data Analysis:

-

Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the specific chiral stationary phase used and may need to be confirmed with authentic standards if available.

-

Quantify the relative amounts of each stereoisomer by integrating the peak areas.

dot

Caption: Experimental workflow for chiral GC separation.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the distinct biological activities of this compound stereoisomers, particularly their interactions with neuronal receptors.

Interaction with GABAA Receptors

This compound has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[4] GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators, like this compound, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect. This modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. The specific effects of individual this compound stereoisomers on different GABAA receptor subtypes are an active area of research.

dot

Caption: GABAA receptor positive allosteric modulation.

Interaction with TRPM8 Channels

This compound is also known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. Activation of TRPM8 channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons and the sensation of cold. The interaction of this compound with TRPM8 suggests its potential role in modulating temperature sensation and related signaling pathways. The precise binding site and the differential effects of the this compound stereoisomers on TRPM8 activation are subjects of ongoing investigation.

dot

Caption: TRPM8 channel activation pathway.

Conclusion

The stereoisomers of this compound represent a fascinating area of study with significant implications for pharmacology and sensory science. Their distinct physicochemical properties and differential biological activities underscore the importance of stereochemistry in molecular interactions. Further research into the specific effects of each enantiomer on neuronal receptors and other biological targets will undoubtedly open new avenues for the development of novel therapeutic agents and a deeper understanding of sensory signaling pathways. This guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted nature of these intriguing molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of alpha-Fenchol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum).[1] Its unique camphor-like, woody, and slightly floral aroma has led to its use in the fragrance and flavor industries.[2][3] Structurally, it is characterized by a 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol framework.[1][4] As a chiral molecule, this compound exists as different stereoisomers, primarily (+)-α-Fenchol and (-)-α-Fenchol, which can exhibit distinct biological activities and physical properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for its characterization, to support research and development activities.

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly depending on its stereoisomeric form. The data presented below is a compilation from various sources for its different isomers.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy comparison.

| Property | (+)-alpha-Fenchol | (-)-alpha-Fenchol | (±)-alpha-Fenchol / Unspecified |

| Molecular Formula | C₁₀H₁₈O[2] | C₁₀H₁₈O[5][6] | C₁₀H₁₈O[1][7] |

| Molecular Weight | 154.25 g/mol [2] | 154.25 g/mol [5][6] | 154.25 g/mol [1][4] |

| CAS Number | 1632-73-1[2], 2217-02-9[3] | 512-13-0[5][6] | 14575-74-7[1][8] |

| Appearance | Colorless to pale yellow liquid or crystalline solid[2] | White powder (est.)[5] | Colorless liquid or white to pale yellow crystals[1][4][9] |

| Odor | Fresh, woody, camphoraceous, slightly floral[2] | Earthy, woody, clean, cooling, camphoraceous, piney[5] | Pleasant, camphor-like odor[1] |

| Boiling Point (°C) | 201–203[2] | 202–203[5] | 201-202[3][10][11] |

| Melting Point (°C) | 43-46[3] | 37-39[5] | 35-40[4] |

| Density (g/cm³) | ~0.94[2] | 0.943 @ 25°C[5] | 0.8704 (rough estimate) |

| Refractive Index | 1.479–1.485 @ 20°C[2] | 1.465 @ 20°C[5] | 1.4723 (estimate) |

| Optical Rotation | +16° to +20° @ 20°C[2] | Not specified | Not applicable |

| Flash Point (°C) | 85 (Closed Cup)[2] | 75 (TCC)[5] | 73.9 (165 °F)[3][11] |

| Vapor Pressure | Not specified | 0.069 mmHg @ 25°C (est.)[5] | 0.069 mmHg @ 25°C |

| Solubility | Insoluble in water; soluble in alcohols, essential oils, and organic solvents.[2][3] | Soluble in alcohol; water solubility 461.4 mg/L @ 25°C (est.).[5] | Limited solubility in water; soluble in organic solvents.[1][4] |

| LogP (o/w) | 2.93 at 20°C[3] | 2.550 (est.)[5] | 2.5[6][12] |

Chemical Properties and Reactivity

This compound is a secondary bicyclic alcohol, and its chemical behavior is characteristic of this functional group.[1]

-

Oxidation: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, Fenchone. This is a common reaction used in synthetic chemistry.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties.[1]

-

Antimicrobial Activity: this compound has demonstrated antimicrobial properties, functioning through the disruption of microbial cell membranes, which leads to cell lysis.[1] It has shown efficacy against a range of bacteria and fungi.[1]

A simplified diagram of this compound's basic reactivity is presented below.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[13] A strong C-O stretching absorption is also expected around 1000-1100 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic signal for the hydroxyl proton (-OH), which is typically a broad singlet. Its chemical shift can vary depending on the solvent and concentration. The signals for the protons on the bicyclic ring system will appear in the aliphatic region, often with complex splitting patterns due to the rigid structure.

-

¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will have a chemical shift in the range typical for secondary alcohols.

-

-

Mass Spectrometry (MS): In mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[13] The electron ionization (EI) mass spectrum of Fenchol shows a characteristic fragmentation pattern that can be used for its identification.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating this compound from other components in essential oils and identifying it based on its retention time and mass spectrum.[4][14]

Experimental Protocols

Detailed methodologies are crucial for the reliable characterization of this compound. Below are generalized protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound in a sample, typically an essential oil.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1%).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization.

-

Chromatographic Separation:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

Oven Temperature Program: Start with an initial oven temperature (e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 240°C) and hold for a period. This temperature gradient separates compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry Detection:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) to generate charged fragments (Electron Ionization - EI).

-

Mass Analysis: The fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment.

-

-

Data Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST, Wiley).[7]

General Workflow for Characterization

The logical workflow for the comprehensive characterization of an this compound sample is depicted below.

Conclusion

This compound is a versatile monoterpenoid with well-defined physicochemical properties that underpin its applications in various industries. Its characterization relies on standard analytical techniques, including GC-MS, IR, and NMR spectroscopy. The data and protocols presented in this guide offer a comprehensive technical resource for professionals engaged in the research, development, and quality control of products containing this compound. The distinct properties of its stereoisomers warrant careful consideration in any application, particularly in drug development where chirality can significantly influence biological activity.

References

- 1. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. (+)-Fenchol | 2217-02-9 [chemicalbook.com]

- 4. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]

- 6. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fenchol [webbook.nist.gov]

- 8. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. FENCHOL | 512-13-0 [chemicalbook.com]

- 11. 512-13-0 CAS MSDS (FENCHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | C10H18O | CID 6427108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Showing Compound Fenchol (FDB013522) - FooDB [foodb.ca]

The Multifaceted Mechanisms of Action of alpha-Fenchol in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Fenchol, a bicyclic monoterpenoid alcohol found in a variety of plants, is emerging as a compound of significant interest in biomedical research. Exhibiting a range of biological activities, its mechanisms of action are multifaceted, spanning neuroprotective, analgesic, antimicrobial, and antioxidant effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its physiological effects, supported by available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary neuroprotective mechanism involves the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor implicated in the gut-brain axis and neuroinflammation. Furthermore, its analgesic properties are attributed to the inhibition of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Neuroprotective Effects via Free Fatty Acid Receptor 2 (FFAR2) Agonism

A pivotal mechanism underlying the neuroprotective effects of this compound is its function as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43). This receptor is a key sensor of short-chain fatty acids (SCFAs) produced by the gut microbiota, playing a crucial role in the gut-brain axis and modulating neuroinflammation and neuronal health.

Signaling Pathway

This compound binding to FFAR2 on neuronal cells initiates a Gi/o-protein coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, this pathway promotes an increase in intracellular calcium (Ca2+) concentrations. These upstream signaling events converge on the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, evidenced by increased phosphorylation of ERK1/2. This signaling cascade is critical for the neuroprotective outcomes observed with this compound treatment.

Therapeutic Implications in Alzheimer's Disease

The activation of FFAR2 by this compound has shown significant promise in preclinical models of Alzheimer's disease. By stimulating this pathway, this compound has been demonstrated to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the number of senescent neuronal cells, two key pathological hallmarks of Alzheimer's disease[1][2].

Quantitative Data

While a specific experimental EC50 value for this compound's activation of FFAR2 is not yet available in the literature, in-silico molecular docking studies have provided insights into its binding affinity.

| Compound | Receptor | Method | Binding Energy (kcal/mol) |

| This compound | Human FFAR2 | In-silico Docking | -5.5[3][4] |

| Acetate (known agonist) | Human FFAR2 | In-silico Docking | -3.0[3] |

| Butyrate (known agonist) | Human FFAR2 | In-silico Docking | -3.2[3] |

Table 1: In-silico binding energy of this compound and known FFAR2 agonists.

Experimental Protocols

This protocol is designed to assess the activation of the FFAR2 signaling pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture: Human neuroblastoma cells (e.g., SK-N-SH) are cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: Cells are serum-starved for 12-24 hours and then treated with varying concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., acetate) are included.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated to determine the level of pathway activation.

Analgesic Effects through TRPA1 Inhibition

This compound demonstrates analgesic properties by acting as an inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in nociceptive sensory neurons. TRPA1 is a well-established target for pain and inflammation.

Mechanism of Inhibition

This compound inhibits the activation of human TRPA1 channels induced by agonists such as allyl isothiocyanate (AITC). This inhibition is dose-dependent and contributes to its pain-relieving effects.

Quantitative Data

The inhibitory potency of fenchyl alcohol (an isomer of this compound) on the TRPA1 channel has been quantified.

| Compound | Channel | Assay | IC50 (mM) |

| Fenchyl alcohol | Human TRPA1 | Calcium Imaging | 0.32 ± 0.06 |

Table 2: Inhibitory concentration of Fenchyl alcohol on TRPA1.

Experimental Protocols

This protocol measures the ability of this compound to inhibit agonist-induced calcium influx through TRPA1 channels expressed in a heterologous system.

-

Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid encoding human TRPA1.

-

Cell Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

-

Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

-

Compound Application: Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Agonist Stimulation: A TRPA1 agonist (e.g., AITC) is added to the cells to induce calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Activity via Membrane Disruption

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The primary mechanism of this action is the disruption of microbial cell membranes, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death[5].

Mechanism of Action

As a lipophilic monoterpenoid, this compound is thought to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane structure and function, leading to increased permeability.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens are not extensively reported, data for the closely related monoterpene, fenchone, against Candida albicans provide an indication of its potential potency.

| Compound | Organism | MIC90 (µg/mL) |

| (-)-Fenchone | Candida albicans | 8 |

Table 3: MIC of (-)-Fenchone against Candida albicans.

Experimental Protocols

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Bacterial Suspension: A mid-log phase bacterial culture is washed and resuspended in a suitable buffer.

-

Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

-

Baseline Fluorescence: The baseline fluorescence is measured.

-

Treatment: this compound is added to the suspension.

-

Fluorescence Monitoring: The change in fluorescence, indicating membrane depolarization, is monitored over time.

Antioxidant Properties

This compound also possesses antioxidant properties, contributing to its overall protective effects in biological systems. It can neutralize free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.

Quantitative Data

Experimental Protocols

-

Sample Preparation: this compound is dissolved in a suitable solvent.

-

Reaction Mixture: The sample is mixed with a fluorescent probe (e.g., fluorescein) in a 96-well plate.

-

Radical Generation: A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.

-

Fluorescence Measurement: The decay of fluorescence is monitored over time. The antioxidant capacity is determined by comparing the protection of the fluorescent probe by this compound to that of a standard antioxidant (e.g., Trolox).

-

Liposome Preparation: Liposomes are prepared with a fluorescent lipid peroxidation probe (e.g., C11-BODIPY).

-

Treatment: The liposomes are incubated with this compound.

-

Oxidation Induction: Lipid peroxidation is initiated by adding a free radical generator.

-

Fluorescence Measurement: The change in fluorescence of the probe is measured to determine the extent of lipid peroxidation.

-

Inhibition Calculation: The ability of this compound to inhibit lipid peroxidation is calculated and expressed as an IC50 value.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its primary mechanisms of action involve the activation of the neuroprotective FFAR2 signaling pathway and the inhibition of the nociceptive TRPA1 channel. Furthermore, its antimicrobial and antioxidant properties contribute to its therapeutic potential. This technical guide summarizes the current understanding of this compound's mechanisms of action, providing a foundation for future research and development. Further studies are warranted to fully elucidate its quantitative efficacy in various biological assays and to explore its full therapeutic potential in human health and disease.

References

- 1. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]

- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-fenchol | CymitQuimica [cymitquimica.com]

alpha-Fenchol CAS number and molecular formula

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of α-Fenchol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

α-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil and fennel.[1] It exists as different stereoisomers, each with a unique CAS number. The molecular formula for α-Fenchol is C₁₀H₁₈O, and its molecular weight is approximately 154.25 g/mol .

| Identifier | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| (+)-α-Fenchol CAS | 2217-02-9 |

| (-)-α-Fenchol CAS | 512-13-0 |

| (±)-α-Fenchol CAS | 14575-74-7 |

| Physicochemical Property | Value |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Odor | Woody, camphor-like |

| Boiling Point | 201-202 °C |

| Melting Point | 39-45 °C |

| Density | ~0.94 g/cm³ |

| Solubility | Insoluble in water; soluble in alcohols and organic solvents |

| Flash Point | ~73 °C |

Experimental Protocols

Synthesis of α-Fenchol from Turpentine (B1165885)

A one-step method for synthesizing fenchol (B156177) from turpentine has been developed, which involves the catalytic isomerization and hydration of α-pinene and β-pinene present in turpentine.[2][3]

Materials:

-

Turpentine

-

Catalyst (e.g., CHKC-4)

-

Water

-

Saponifying agent (e.g., sodium hydroxide)

-

Organic solvent for extraction

Procedure:

-

Esterification and Hydration: Turpentine is reacted with an acid catalyst in the presence of water. This single step achieves both isomerization of pinenes and hydration to form fenchyl esters and fenchol.[2]

-

Saponification: The resulting mixture is treated with a saponifying agent, such as sodium hydroxide, to hydrolyze the fenchyl esters to fenchol.

-

Work-up: The reaction mixture is washed with water to remove the catalyst and other water-soluble impurities. The organic layer containing fenchol is then separated.

-

Purification: The crude fenchol is purified by fractional distillation under vacuum to yield high-purity α-fenchol.[2]

Extraction of α-Fenchol from Essential Oils

α-Fenchol can be extracted from plant materials, such as fennel seeds, through steam distillation.

Materials:

-

Plant material (e.g., fennel seeds), ground

-

Water

-

Steam distillation apparatus (e.g., Clevenger-type)

-

Anhydrous sodium sulfate (B86663)

-

Organic solvent for extraction (optional)

Procedure:

-

Preparation: The plant material is ground to increase the surface area for efficient extraction.

-

Steam Distillation: The ground plant material is placed in a flask with water, and steam is passed through the mixture. The steam and volatilized essential oils are then condensed and collected.

-

Separation: The essential oil, containing α-Fenchol, is separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Purification (Optional): For higher purity, the essential oil can be further purified by fractional distillation to isolate α-Fenchol.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of α-Fenchol in complex mixtures like essential oils.

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with a typical split ratio of 1:25.

-

Oven Temperature Program:

-

Initial temperature: 60°C

-

Ramp to 240°C at a rate of 3°C/min

-

Hold at 240°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Identification: The identification of α-Fenchol is based on the comparison of its retention time and mass spectrum with that of a reference standard and by library search (e.g., NIST, Wiley).

¹H and ¹³C NMR spectroscopy are used for the structural elucidation of α-Fenchol.

Sample Preparation:

-

Dissolve a few milligrams of the purified α-Fenchol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a high-resolution NMR spectrometer.

-

The spectrum will show characteristic signals for the different protons in the molecule, providing information about their chemical environment and connectivity through spin-spin coupling.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will provide a single peak for each unique carbon atom in the α-Fenchol molecule, confirming the carbon skeleton.

Biological Activity and Signaling Pathways

Recent studies have highlighted the neuroprotective effects of α-Fenchol, particularly in the context of Alzheimer's disease.[4] It has been shown to act as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[4][5][6]

α-Fenchol and the FFAR2 Signaling Pathway

Activation of FFAR2 by α-Fenchol initiates a signaling cascade that is believed to contribute to its neuroprotective effects. The binding of α-Fenchol to the FFAR2 active site leads to the stimulation of G-protein signaling. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca²⁺) concentrations.[7] These downstream effects are thought to modulate cellular processes that can mitigate amyloid-beta (Aβ) induced neurotoxicity.[4][5]

α-Fenchol activation of the FFAR2 signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of α-Fenchol.

Workflow for α-Fenchol extraction, analysis, and bioassay.

References

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]

- 3. foreverest.net [foreverest.net]

- 4. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

solubility of alpha-Fenchol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Fenchol in various solvents. Due to its relevance in fragrance, food, and pharmaceutical industries, understanding the solubility characteristics of α-Fenchol is crucial for formulation development, efficacy, and delivery. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for the experimental process.

Quantitative Solubility Data

The solubility of α-Fenchol has been reported in several common solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature.

Table 1: Quantitative Solubility of α-Fenchol in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.87 g/L (Predicted) | Not Specified | [1] |

| Water | 461.4 mg/L | Not Specified | [2] |

| Ethanol | ~16 mg/mL | Not Specified | [3] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | [3] |

| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Not Specified | [3] |

Table 2: Qualitative Solubility of α-Fenchol

| Solvent | Solubility Description | Source |

| Water | Insoluble | [4] |

| Water | Very slightly soluble | [5] |

| Alcohols | Soluble | [6] |

| Essential Oils | Soluble | [6] |

| Organic Solvents | Soluble | [6] |

| Vegetable Oils | Soluble | [5] |

| Chloroform | Sparingly Soluble | |

| Methanol | Slightly Soluble |

Experimental Protocol: Determination of α-Fenchol Solubility using the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the equilibrium solubility of α-Fenchol in a given solvent, based on the widely accepted shake-flask method.[7][8][9] This method is suitable for generating reliable solubility data for non-volatile substances.

1. Materials and Equipment

-

α-Fenchol (high purity)

-

Solvent of interest (analytical grade)

-

Glass flasks with stoppers (e.g., 50 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

2. Procedure

2.1. Preparation of a Saturated Solution

-

Add an excess amount of α-Fenchol to a glass flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration within the calibrated range of the analytical method.

2.3. Quantification by Gas Chromatography (GC-FID)

-

Instrument Conditions (Example):

-

Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

-

Calibration: Prepare a series of standard solutions of α-Fenchol in the solvent of interest at known concentrations. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Inject the diluted sample into the GC-FID system and record the peak area corresponding to α-Fenchol.

-

Calculation: Determine the concentration of α-Fenchol in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of α-Fenchol solubility.

References

- 1. Showing Compound Fenchol (FDB013522) - FooDB [foodb.ca]

- 2. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. α-Fenchol [webbook.nist.gov]

- 5. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Biological Activities of alpha-Fenchol

This technical guide provides an in-depth overview of the melting and boiling points of alpha-Fenchol, including its various isomers. It details the experimental methodologies for determining these physicochemical properties and explores the compound's significant biological activities through a signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound, a bicyclic monoterpenoid alcohol, exists as different stereoisomers, which can influence its physical properties. The melting and boiling points of this compound and its common isomers are summarized below.

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| α-Fenchol (unspecified isomer) | 35.00 - 40.00[1] | 201.00 - 202.00[1] |

| (±)-alpha-Fenchol | 39.00 - 43.00 | 201.00 - 202.00 |

| (+)-alpha-Fenchol | 43.50 | 202.00 - 203.00 |

| (-)-alpha-Fenchol | 37.00 - 39.00 | 202.00 - 203.00 |

| (+)-Fenchol | 43 - 46 | 201 - 202 |

Experimental Protocols for Determination of Melting and Boiling Points

The following are detailed methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp) or oil bath

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the designated slot to monitor the temperature.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus and Materials:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Beaker

-

Heating mantle or oil bath

-

Liquid paraffin (B1166041) or other suitable high-boiling liquid

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a beaker containing liquid paraffin.

-

Heating: The beaker is heated gently and stirred continuously to ensure uniform temperature distribution.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Biological Activities of this compound

This compound has been shown to exhibit a range of biological activities, including neuroprotective, analgesic, and antimicrobial effects. The diagram below illustrates the proposed mechanisms of action for these activities.

Caption: Biological activities of this compound.

References

discovery and history of alpha-Fenchol

An In-depth Technical Guide to the Discovery and History of α-Fenchol

This technical guide provides a comprehensive overview of the bicyclic monoterpenoid, α-Fenchol, intended for researchers, scientists, and drug development professionals. It covers the historical discovery, methods of isolation and synthesis, physicochemical properties, and known biological signaling pathways.

Introduction